![molecular formula C15H16FNO2 B14199553 2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- CAS No. 864627-46-3](/img/structure/B14199553.png)
2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a nonane and a dione ring, with a fluorophenyl group attached to the nonane ring. The presence of the fluorophenyl group imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[4.4]nonane-1,3-dione: Lacks the fluorophenyl group, resulting in different chemical properties.
2-Azaspiro[4.4]nonane-1,3-dione, 2-(3-chlorophenyl)-: Contains a chlorophenyl group instead of a fluorophenyl group, leading to variations in reactivity and biological activity.
Uniqueness
The presence of the fluorophenyl group in 2-Azaspiro[44]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- imparts unique chemical and biological properties, making it distinct from other similar compounds
Propiedades
Número CAS |
864627-46-3 |
|---|---|
Fórmula molecular |
C15H16FNO2 |
Peso molecular |
261.29 g/mol |
Nombre IUPAC |
2-[(2-fluorophenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C15H16FNO2/c16-12-6-2-1-5-11(12)10-17-13(18)9-15(14(17)19)7-3-4-8-15/h1-2,5-6H,3-4,7-10H2 |
Clave InChI |
CYLZISLQAZOBNE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CC(=O)N(C2=O)CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


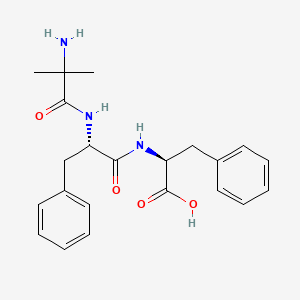
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
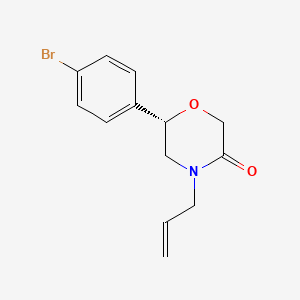
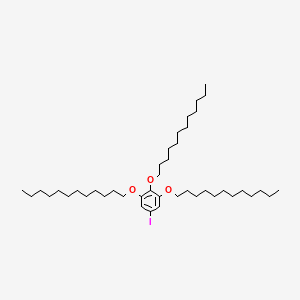
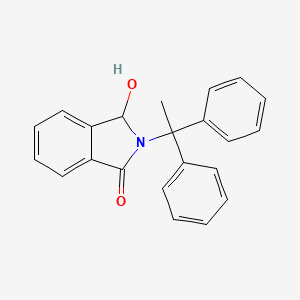
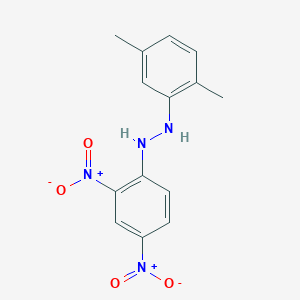
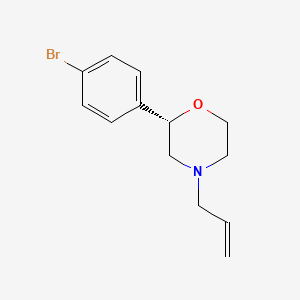
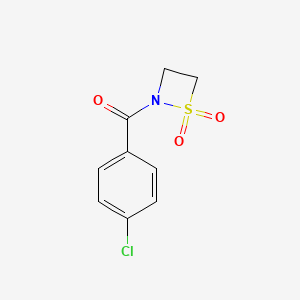

![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
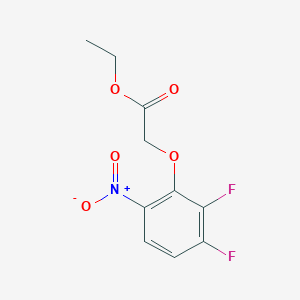
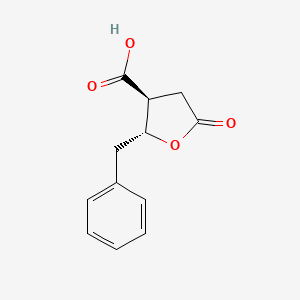
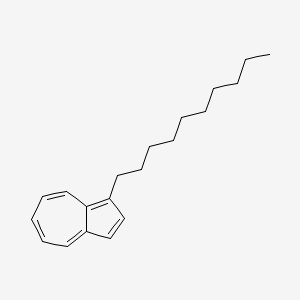
![[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14199552.png)
